molecular formula C17H30O3 B13748628 Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate CAS No. 23307-95-1

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate

Cat. No.: B13748628
CAS No.: 23307-95-1
M. Wt: 282.4 g/mol
InChI Key: LSVGQYICTZOJNO-UHFFFAOYSA-N
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Description

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is a highly branched ester featuring an epoxide functional group at the 2,3-position, methyl substituents at carbons 3, 7, and 11, and a double bond at the 10-position.

Properties

CAS No.

23307-95-1

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

ethyl 3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C17H30O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h9,14-15H,6-8,10-12H2,1-5H3

InChI Key

LSVGQYICTZOJNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CCCC(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 3,7,11-trimethyldodec-10-enoate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In studies of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate involves its reactivity with nucleophiles. The epoxy group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group and Structural Comparison

The compound’s key differentiating features include:

  • Epoxide group: Unlike non-epoxidized esters (e.g., ethyl decanoate, ethyl palmitate), the epoxy ring enhances reactivity, particularly in ring-opening reactions for synthesizing polyols or cross-linked polymers .
  • Double bond position: The 10-enoate moiety contrasts with conjugated dienoates like ethyl 3,7,11-trimethyl-2,4-dodecadienoate (hydroprene), which is used as an insect growth regulator .
Table 1: Structural and Functional Group Comparison
Compound Name Functional Groups Key Structural Features Primary Applications
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate Epoxide, ester, branched alkyl 2,3-epoxy; 3,7,11-trimethyl; Δ10 double bond Research chemical (inferred)
Ethyl 3,7,11-trimethyl-2,4-dodecadienoate (hydroprene) Dienoate, ester, branched alkyl Conjugated Δ2,4 double bonds Insect growth regulator
Ethyl decanoate Ester Linear C10 chain Flavoring agent
10-Diethoxymethyl-9-oxa-10-phosphaphenanthrene-10-oxide Phosphaphenanthrene, ether Heterocyclic phosphorus ring Flame retardant (inferred)

Physicochemical Properties

  • Reactivity: The epoxy group’s strain makes it more reactive than esters without epoxides. For example, it may undergo nucleophilic attacks by amines or acids, unlike hydroprene, which relies on dienoate conjugation for biological activity .
  • Thermal stability: Branched esters typically exhibit higher thermal stability than linear analogs. However, the epoxy group may lower decomposition temperatures compared to non-epoxidized compounds like ethyl palmitate .
  • Solubility : Increased branching reduces solubility in polar solvents but enhances compatibility with hydrophobic matrices (e.g., polymers or lipid bilayers) .

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